molecular formula C20H23N3O2 B4388868 N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenylbutanamide

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenylbutanamide

Cat. No.: B4388868
M. Wt: 337.4 g/mol
InChI Key: RHDVNMSIEPDJBR-UHFFFAOYSA-N
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Description

N-(7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenylbutanamide is a tetrahydroquinazolinone derivative featuring a 2-phenylbutanamide substituent at the 2-position of the fused bicyclic core. The tetrahydroquinazolinone scaffold is known for its conformational rigidity and hydrogen-bonding capabilities, which contribute to its interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-4-14(13-8-6-5-7-9-13)18(25)23-19-21-12-15-16(22-19)10-20(2,3)11-17(15)24/h5-9,12,14H,4,10-11H2,1-3H3,(H,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDVNMSIEPDJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenylbutanamide typically involves multiple steps. One common method starts with the preparation of the quinazolinyl core, followed by the introduction of the phenylbutanamide side chain. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might yield a more saturated compound.

Scientific Research Applications

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenylbutanamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenylbutanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound is compared to structurally related tetrahydroquinazolinone derivatives, focusing on substituent effects at the 2-position:

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity
N-(7,7-Dimethyl-5-oxo-tetrahydroquinazolin-2-yl)-2-phenylbutanamide (Target) 2-Phenylbutanamide ~353.4 Not reported Unknown (predicted enzyme binding)
4-((7,7-Dimethyl-5-oxo-tetrahydroquinazolin-2-yl)amino)-N-(4-nitrophenyl)benzenesulfonamide (11) Sulfonamide with 4-nitrophenyl ~493.5 117.7–195.1 Carbonic anhydrase IX inhibition
4-((7,7-Dimethyl-5-oxo-tetrahydroquinazolin-2-yl)amino)-N-(p-tolyl)benzenesulfonamide (12) Sulfonamide with p-tolyl ~457.5 117.9–195.0 Carbonic anhydrase II/IX inhibition
N-(7,7-Dimethyl-5-oxo-tetrahydroquinazolin-2-yl)-3-methylbutanamide 3-Methylbutanamide ~289.4 Not reported Unknown
2-Chloro-N-(7,7-dimethyl-5-oxo-tetrahydroquinazolin-2-yl)acetamide Chloroacetamide ~283.7 Discontinued Not evaluated
Key Observations:

Substituent Effects on Bioactivity: Sulfonamide derivatives (e.g., Compounds 11 and 12) exhibit carbonic anhydrase (CA) inhibition, particularly against isoforms II and IX, due to the sulfonamide group’s ability to coordinate zinc in the enzyme active site . The target compound’s phenylbutanamide group lacks this zinc-binding capability, suggesting divergent biological targets.

Lipophilicity and Pharmacokinetics: The phenylbutanamide group increases logP compared to methylbutanamide or acetamide analogs, which could improve blood-brain barrier penetration but may reduce aqueous solubility.

Synthetic Accessibility :

  • Sulfonamide derivatives (e.g., Compound 11) are synthesized in moderate yields (25–30%) via nucleophilic substitution , while the target compound’s phenylbutanamide group may require more complex coupling reactions, impacting scalability.

Comparison with Chromene Derivatives

The chromene derivative 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile shares the tetrahydroquinazolinone core but incorporates a fused pyran ring. Key differences include:

  • Hydrogen-Bonding Networks : The chromene derivative forms extensive N–H⋯N and N–H⋯O interactions in its crystal structure, whereas the target compound’s phenylbutanamide group may prioritize hydrophobic interactions over hydrogen bonding.
  • Biological Relevance: Chromene derivatives are often explored for anticancer activity, while tetrahydroquinazolinone amides are linked to enzyme inhibition.

Computational and Structural Insights

Molecular docking studies on sulfonamide analogs (e.g., Compound 12) reveal that the tetrahydroquinazolinone core anchors the compound in the CA active site via hydrogen bonds with Thr199 and Glu106 . The phenylbutanamide group in the target compound may sterically hinder similar interactions, redirecting binding to alternative pockets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenylbutanamide
Reactant of Route 2
Reactant of Route 2
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenylbutanamide

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